N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide is a pyridazinone-based benzamide derivative. Its structure features:
- Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group.
- Ethyl linker: Connects the pyridazinone to the benzamide moiety.
- Furan-2-yl substituent: A heterocyclic oxygen-containing ring at the 3-position of the pyridazinone.
- 4-Methoxybenzamide group: A methoxy-substituted benzoyl group attached via an amide bond.
This compound’s design leverages the pyridazinone scaffold’s versatility in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, or anticancer activity .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-6-4-13(5-7-14)18(23)19-10-11-21-17(22)9-8-15(20-21)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEQQRNCFVSABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyridazin-1(6H)-yl intermediates, which are then coupled with an ethyl linker and finally reacted with 4-methoxybenzoyl chloride to form the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various furan and pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone-Benzamide Scaffolds
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((Dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)
- Structural Similarities: Pyridazinone core linked to a benzamide via an ethyl group. Designed for HDAC inhibition (class I selective).
- Key Differences: Substituents: (S)-17b has a fluorophenyl group and a dimethylaminomethylphenyl group on the pyridazinone, whereas the target compound features a furan-2-yl group. Biological Activity: (S)-17b demonstrated potent anticancer activity (IC₅₀ = 34.6 μM against SKM-1 cells) and oral efficacy in xenograft models. The furan substituent in the target compound may alter target specificity or metabolic stability.
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a)
- Structural Similarities: Pyridazinone core with a benzenesulfonamide group.
- Key Differences: Substituents: A benzyloxy group at the 3-position of pyridazinone instead of furan-2-yl. Functional Groups: The sulfonamide group (electron-withdrawing) vs. the methoxybenzamide (electron-donating) may influence solubility and target binding.
Compounds with Furan Substituents
{5-[(Dimethylamino)methyl]furan-2-yl}methanol (Ranitidine Related Compound B)
- Structural Similarities :
- Contains a furan ring, a common feature in the target compound.
- Functional Groups: The dimethylaminomethyl group may enhance solubility, contrasting with the methoxybenzamide’s lipophilic nature.
Methoxybenzamide Derivatives
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 6m)
- Structural Similarities :
- 4-Methoxybenzamide group.
- Key Differences: Scaffold: Lacks the pyridazinone core; instead, it incorporates a pyridine and tert-butyl group. Pharmacokinetics: The tert-butyl group may increase logP (lipophilicity), whereas the target compound’s furan and pyridazinone could improve aqueous solubility.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
